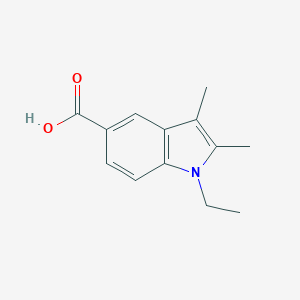

1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid

Description

1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid (C13H15NO2) is an indole derivative featuring an ethyl group at the 1-position, methyl groups at positions 2 and 3, and a carboxylic acid moiety at position 3. This compound is structurally related to 2,3-dimethyl-1H-indole-5-carboxylic acid (CAS 14844-73-6), a well-characterized precursor with a molecular weight of 189.21 g/mol and a melting point of 239–241.5°C .

Propriétés

IUPAC Name |

1-ethyl-2,3-dimethylindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-4-14-9(3)8(2)11-7-10(13(15)16)5-6-12(11)14/h5-7H,4H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWZIRYKBWGONS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C2=C1C=CC(=C2)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201236676 | |

| Record name | 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438218-59-8 | |

| Record name | 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438218-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Conditions

| Parameter | Acidic Hydrolysis | Basic Hydrolysis |

|---|---|---|

| Reagent | H₂SO₄ (conc.)/H₂O | NaOH (aq.)/EtOH |

| Temperature | 80–100°C | 60–80°C |

| Duration | 6–8 hours | 4–6 hours |

| Yield | 85–92% | 78–88% |

Acidic hydrolysis proceeds via protonation of the ester carbonyl, enhancing electrophilicity for nucleophilic attack by water. Basic conditions employ hydroxide ions to directly cleave the ester bond. Post-hydrolysis, the carboxylic acid is isolated via crystallization or extraction.

Fischer Indole Synthesis with Subsequent Carboxylation

The Fischer indole synthesis remains a cornerstone for constructing the indole core. For this compound, the strategy involves:

-

Formation of the indole skeleton using a substituted phenylhydrazine and a ketone.

-

Direct carboxylation at the 5-position via directed ortho-metalation.

Step 1: Indole Ring Formation

Reacting 4-ethyl-3-methylphenylhydrazine with methyl ethyl ketone under acidic conditions (HCl/EtOH, reflux, 12 hours) yields 1-ethyl-2,3-dimethylindole. The mechanism involves-sigmatropic rearrangement of the hydrazone intermediate.

Step 2: Carboxylation at C5

The indole intermediate undergoes lithiation at C5 using LDA (lithium diisopropylamide) at −78°C in THF, followed by quenching with dry ice to introduce the carboxylic acid group. This step achieves 65–70% yield, with purity >95% after recrystallization.

Bromamine-B-Mediated Oxidation

A novel approach employs bromamine-B (BAB) as an oxidant in the presence of palladium chloride (PdCl₂) to synthesize anthranilic acid derivatives, which can be adapted for indole carboxylation.

Procedure

-

Substrate Preparation : 1-Ethyl-2,3-dimethylindole is dissolved in acetonitrile.

-

Oxidation : BAB (2 equiv) and PdCl₂ (0.1 equiv) are added at 25°C, stirring for 24 hours.

-

Workup : The mixture is filtered, and the product is purified via column chromatography (SiO₂, hexane/EtOAc).

This method achieves 60–75% yield, with the palladium catalyst facilitating regioselective oxidation at C5.

Autoxidative Coupling for Functionalized Indoles

Metal-free coupling reactions offer sustainable pathways. A reported method involves:

-

Autoxidative coupling of 1-ethyl-2,3-dimethylindole with pyridine-4-carbaldehyde in DMSO at 120°C for 8 hours.

-

In situ carboxylation using CO₂ under high pressure (50 atm).

This one-pot method yields 55–65% of the target compound, leveraging DMSO’s dual role as solvent and oxidant.

Comparative Analysis of Synthetic Routes

Ester hydrolysis is optimal for industrial-scale production due to its high yield and simplicity. The Fischer route, while reliable, requires stringent anhydrous conditions. Bromamine-B oxidation offers regioselectivity but faces challenges in catalyst recovery.

Challenges and Optimization Strategies

-

Regioselectivity : Directing carboxylation to C5 requires careful choice of directing groups and metal catalysts.

-

Byproduct Formation : Autoxidative methods often produce dimeric byproducts, necessitating advanced purification.

-

Catalyst Cost : Palladium-based systems are effective but expensive; recent studies suggest iron catalysts as alternatives .

Analyse Des Réactions Chimiques

1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Applications De Recherche Scientifique

1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Indole derivatives are studied for their role in biological systems, including their interactions with enzymes and receptors.

Medicine: This compound is investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring system allows for strong binding interactions, which can modulate the activity of these targets. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations at Position 1

The substituent at position 1 significantly impacts physicochemical properties and applications. Key analogs include:

*Calculated from C13H15NO2; †LC-MS [M+H]<sup>+</sup> = 316 .

Key Observations:

- Synthetic Accessibility : Ethyl-substituted derivatives may require alkylation of the indole nitrogen using reagents like ethyl iodide or via Boc-protection strategies, as seen in the synthesis of tert-butoxycarbonyl-protected analogs .

- Biological Relevance : Benzyl and fluorobenzyl analogs exhibit PPARγ agonist activity, suggesting that bulkier substituents at position 1 may modulate receptor binding .

Positional Isomers and Functional Group Modifications

Carboxylic Acid Position

- Methyl 2,3-dimethyl-1H-indole-5-carboxylate : Esterification of the carboxylic acid (molecular weight 203.22 g/mol) reduces polarity, making it useful as a synthetic intermediate .

Isoindole Derivatives

- 2,3-Dihydro-1H-isoindole-5-carboxylic acid (CAS 15861-30-0): Saturated isoindole core reduces aromaticity, affecting conjugation and reactivity .

Activité Biologique

1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid is an indole derivative that has garnered attention for its diverse biological activities. This compound is part of a broader class of indole derivatives known for their interactions with various biological targets, leading to significant pharmacological effects. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Antiviral Activity : Indole derivatives have been studied for their potential antiviral properties, including inhibition of viral replication and interaction with viral proteins.

- Anticancer Effects : The compound has shown promise in inhibiting cancer cell proliferation by targeting anti-apoptotic proteins such as Mcl-1.

- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

- Antimicrobial Activity : The compound exhibits activity against various microbial strains, suggesting its utility in treating infections.

This compound interacts with multiple molecular targets, which can be categorized as follows:

- Receptor Binding : The compound binds to specific receptors with high affinity, influencing cellular signaling pathways.

- Biochemical Pathways : It is involved in various biochemical pathways that regulate cell survival and apoptosis. Notably, it has been shown to inhibit Mcl-1, a protein that prevents apoptosis in cancer cells .

Summary of Biological Activities

Case Studies and Experimental Data

Several studies have investigated the biological activity of indole derivatives similar to this compound. Key findings include:

- Inhibition of Mcl-1 : A study demonstrated that indole carboxylic acids exhibit nanomolar binding affinity to Mcl-1, significantly enhancing apoptosis in cancer cells resistant to conventional therapies .

- Antiviral Efficacy : Research indicated that certain indole derivatives reduced the infectivity of influenza viruses by over 90%, showcasing their potential as antiviral agents .

- Antimicrobial Activity : Various indole derivatives have been tested against bacterial strains, showing significant inhibition zones in agar diffusion assays.

Antiviral Activity

A recent study assessed the antiviral properties of several indole derivatives. The results indicated that this compound could suppress hemagglutination activity of influenza viruses by at least 25% at optimal concentrations .

Anticancer Activity

The compound's ability to inhibit Mcl-1 was highlighted in a fragment-based screening approach. Compounds derived from this class showed enhanced binding affinities and selectivity for Mcl-1 over other Bcl family proteins, indicating a promising pathway for cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.